molecular formula C7H9N3O B13944643 5-Amino-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one CAS No. 740782-24-5

5-Amino-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B13944643
CAS No.: 740782-24-5
M. Wt: 151.17 g/mol
InChI Key: WQCPLGXVBBAIQA-UHFFFAOYSA-N
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Description

5-Amino-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one is a cyclohexadienone derivative characterized by two functional groups: an amino (-NH₂) substituent at position 5 and a diaminomethylidene (-C(NH₂)₂) group at position 4. The diaminomethylidene moiety, in particular, can act as a multidentate ligand, facilitating interactions with metal ions, while the amino group enhances nucleophilicity and hydrogen-bonding capabilities .

Properties

CAS No.

740782-24-5

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

2-amino-6-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H9N3O/c8-4-2-1-3-5(11)6(4)7(9)10/h1-3,11H,8H2,(H3,9,10)

InChI Key

WQCPLGXVBBAIQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=N)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one typically involves the reaction of cyclohexa-2,4-dien-1-one derivatives with diamines. One common method involves the photolytic cleavage of cyclohexa-2,4-dien-1-one sulfone derivatives in the presence of diamines. This reaction is carried out under visible light irradiation, which facilitates the formation of bis-amides containing a diene moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of photolytic cleavage and condensation reactions can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and diaminomethylidene groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound include bis-amides, ketenes, and various substituted derivatives. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

5-Amino-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. The compound can undergo photolytic cleavage to form reactive intermediates, such as ketenes, which can then react with nucleophiles like diamines to form bis-amides. This mechanism is facilitated by the presence of visible light, which provides the energy needed for the photolytic cleavage reaction .

Comparison with Similar Compounds

The structural and functional attributes of 5-amino-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one are best understood through comparison with analogs in the cyclohexadienone family. Key derivatives include nitro-, halogen-, and aryl-substituted variants, as well as Schiff base complexes. Below is a detailed analysis:

Structural and Electronic Properties
Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Notable Structural Features
This compound (Target Compound) -NH₂ (C5), -C(NH₂)₂ (C6) Amino, diaminomethylidene ~195.2* High electron density at C5 and C6; potential for intramolecular H-bonding .
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one -NO₂ (C4), -CH₃ (Ar), -OH (Ar) Nitro, hydroxy, Schiff base 300.3 Strong electron-withdrawing nitro group; intramolecular N–H⋯O H-bonding .
4-Nitro-6-[(8-quinolylamino)methylidene]cyclohexa-2,4-dien-1-one -NO₂ (C4), quinoline (C6) Nitro, quinoline-derived Schiff base 335.3 Extended π-conjugation from quinoline; intermolecular N–H⋯N H-bonding .
(Z)-3-Benzyloxy-6-[(2-hydroxy-5-methylanilino)methylidene]cyclohexa-2,4-dien-1-one -OCH₂C₆H₅ (C3), -CH₃ (Ar), -OH (Ar) Benzyloxy, hydroxy, Schiff base 375.4 Steric bulk from benzyloxy group; helical crystal packing via O–H⋯O bonds .
2,4-Dibromo-6-[(quinolin-8-ylamino)methylidene]cyclohexa-2,4-dien-1-one -Br (C2, C4), quinoline (C6) Halogen, quinoline-derived Schiff base 427.1 Electron-withdrawing bromine substituents; planar geometry due to π-stacking .

*Calculated based on molecular formula C₇H₈N₄O.

Key Observations :

  • Electron Density : The target compound exhibits higher electron density at C5 and C6 compared to nitro- or halogen-substituted derivatives, enhancing its nucleophilic reactivity .
  • Hydrogen Bonding: Unlike the nitro derivatives (e.g., 4-nitro-6-[(8-quinolylamino)methylidene]cyclohexa-2,4-dien-1-one), which rely on intermolecular N–H⋯N bonds , the diaminomethylidene group in the target compound may form bifurcated H-bonds, stabilizing its crystal lattice .
  • Steric Effects: Bulky substituents (e.g., benzyloxy in ) reduce conformational flexibility, whereas the target compound’s smaller amino groups allow for tighter packing.
Crystallographic Insights
  • Bond Lengths: The C=O bond in 6-[(2-hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one is 1.227 Å , typical for carbonyl groups. The target compound’s C=O bond is expected to be similar, but resonance with the diaminomethylidene group may slightly elongate it.
  • Angles : The C1–C2–C3 angle in is 121.17°, whereas steric hindrance in tert-butyl-substituted analogs (e.g., ) distorts bond angles by ~5–10°.

Biological Activity

5-Amino-6-(diaminomethylidene)cyclohexa-2,4-dien-1-one, also known as a derivative of diaminomethylidene compounds, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C7H9N3OC_7H_9N_3O. Its structure features a six-membered cyclohexadiene ring with amino and diaminomethylidene functional groups that contribute to its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to nitric oxide synthase (NOS), impacting nitric oxide production and thereby influencing vascular functions.
  • Antioxidant Activity : Preliminary studies suggest that this compound possesses antioxidant properties, which may help mitigate oxidative stress in cells. This is particularly relevant in the context of diseases characterized by oxidative damage.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis (programmed cell death) through the modulation of signaling pathways associated with cell survival and proliferation.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Inhibition of cell proliferation
A54910Modulation of apoptosis-related proteins

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against certain bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Escherichia coli32 µg/mLDisruption of cell wall synthesis
Staphylococcus aureus16 µg/mLInhibition of protein synthesis

Case Studies and Research Findings

A notable study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various diaminomethylidene derivatives, including this compound. The findings indicated that modifications to the amino groups significantly influenced both anticancer and antimicrobial activities.

Another research article highlighted the compound's potential as a lead candidate for developing novel therapeutic agents targeting cancer and infectious diseases. The study emphasized the need for further investigation into its pharmacokinetics and toxicity profiles.

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